4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
The compound 4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a benzohydrazide substituent at the 4-position of the pyrimidine ring. The pyrazolo[3,4-d]pyrimidine core is substituted with a 3-methylphenyl group at the 1-position, while the benzohydrazide moiety carries a 4-methyl group.
Properties
IUPAC Name |
4-methyl-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-13-6-8-15(9-7-13)20(27)25-24-18-17-11-23-26(19(17)22-12-21-18)16-5-3-4-14(2)10-16/h3-12H,1-2H3,(H,25,27)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAQIDCQJHBZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves a multi-step process. One common method includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydrazine derivatives, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment.
Biological Studies: It has been evaluated for its antileishmanial and antimalarial activities.
Materials Science: The unique structure of this compound makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzohydrazide Moiety
4-Methoxy Analogs
- N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide (): Structural Difference: Replaces the 4-methyl group with a 4-methoxy group and introduces a chlorine atom at the 3-position of the phenyl ring. Impact: The chlorine atom increases molecular weight (408.846 g/mol vs. The methoxy group introduces electron-donating effects, altering electronic properties .
3,4-Dimethoxy Analogs
- K405-3871 (3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide) ():
4-Hydroxy Analogs
- 4-Hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (): Structural Difference: Substitutes the 4-methyl group with a hydroxyl group. However, it may reduce metabolic stability due to susceptibility to glucuronidation .
Variations in the Pyrazolo[3,4-d]pyrimidine Core
1-(4-Methylbenzyl)-4-(4-(2-methylphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine ():
- Structural Difference : Replaces the benzohydrazide with a piperazine-linked 2-methylphenyl group.
- Impact: The piperazine moiety introduces basicity, which may enhance solubility in acidic environments. This derivative is optimized for CNS penetration due to reduced hydrogen-bond donors .
N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine ():
Urea-Linked Derivatives (Non-Hydrazide Analogs)
Compounds such as 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea () replace the hydrazide with a urea linker:
- Structural Difference : Urea replaces the hydrazide, and the benzoyl group is substituted with a fluorinated aryl moiety.
- Impact : Urea derivatives exhibit stronger hydrogen-bonding capacity and higher rigidity, often leading to improved kinase inhibitory activity (e.g., pan-RAF inhibition). For example, compound 1n () showed a melting point of 178–179°C and 78.6% yield, indicating stable crystalline forms suitable for formulation .
Key Data Tables
Table 1. Molecular Properties of Selected Analogs
Biological Activity
The compound 4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a derivative of pyrazolo[3,4-d]pyrimidine, known for its diverse biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazolo[3,4-d]pyrimidine core linked to a benzohydrazide moiety. The presence of the methyl and phenyl groups contributes to its biological activity and solubility characteristics.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 336.40 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. Specifically, compounds with similar structures have shown inhibitory activity against key oncogenes such as BRAF(V600E) and EGFR. A study highlighted that derivatives of pyrazole effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
Case Study:
In a comparative study of various pyrazole derivatives, one compound demonstrated an IC50 value of 0.5 µM against BRAF(V600E) expressing cells, indicating potent antitumor activity .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays revealed that it significantly reduces nitric oxide production in LPS-stimulated macrophages .
Research Findings:
A recent study reported that treatment with this compound led to a 70% reduction in TNF-α levels compared to untreated controls, showcasing its potential as an anti-inflammatory agent .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Table of Antimicrobial Efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity against target enzymes or receptors.
- Position 1: Methyl substitution enhances lipophilicity.
- Position 3: Aromatic substitutions improve binding affinity to protein targets.
- Position 4: Hydrophobic interactions are critical for enzyme inhibition.
Q & A
Q. What are the standard synthetic routes for preparing 4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide?
The synthesis typically involves cyclization of hydrazine precursors with carbonyl compounds to form the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Condensation of substituted phenylhydrazines with malononitrile derivatives.
- Cyclocondensation under reflux in ethanol or acetonitrile, followed by purification via recrystallization .
- Reaction with benzohydrazide derivatives in dry solvents (e.g., acetonitrile) using alkyl halides as intermediates .
Q. How is the compound characterized structurally?
Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrazide linkage .
- Mass spectrometry (HRMS) for molecular weight validation .
- IR spectroscopy to identify functional groups (e.g., C=O stretch in hydrazide at ~1650 cm⁻¹) .
Q. What is the proposed mechanism of action in anticancer studies?
The compound mimics ATP to inhibit kinases (e.g., EGFR, VEGFR), disrupting phosphorylation-dependent signaling pathways. In vitro assays show apoptosis induction via caspase-3 activation and cell cycle arrest (G1/S phase) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Catalyst selection : Use triethylamine or DMAP to enhance nucleophilic substitution efficiency .
- Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates .
- Temperature control : Maintain 80–100°C during cyclization to minimize byproducts .
Q. What structural modifications improve potency in SAR studies?
- Substituent effects :
- 3-Methylphenyl group : Enhances hydrophobic binding to kinase pockets .
- 4-Methylbenzohydrazide : Stabilizes hydrogen bonding with catalytic lysine residues .
- Fluorine or chloro substituents : Increase metabolic stability and target affinity .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Assay standardization : Use identical protocols (e.g., MTT vs. ATP-based luminescence) .
- Cell line profiling : Compare genetic backgrounds (e.g., EGFR overexpression in A549 vs. HeLa) .
- Metabolic stability testing : Assess compound degradation in media with liver microsomes .
Q. What methods validate target engagement in kinase inhibition?
- Molecular docking : Simulate binding to ATP pockets (e.g., AutoDock Vina) using crystal structures from PDB .
- Kinase profiling panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2) .
Q. How to address poor aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate groups at the hydrazide moiety .
- Nanoparticle formulation : Encapsulate with PEG-PLGA to enhance bioavailability .
- Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for IP administration .
Q. What strategies differentiate this compound from analogs with similar scaffolds?
- 3D-QSAR modeling : Compare electrostatic potentials and steric bulk using CoMFA/CoMSIA .
- Crystallography : Resolve ligand-protein complexes to identify unique binding motifs (e.g., π-π stacking with Phe residue) .
Q. How to design in vivo efficacy studies for antitumor activity?
- Xenograft models : Use immunodeficient mice implanted with EGFR-driven tumors (e.g., HCT-116) .
- Dosing regimen : Administer 50 mg/kg orally BID, monitoring tumor volume via caliper measurements .
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
